1,4,9-Triazaspiro[5.5]undecan-5-one
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Overview
Description
1,4,9-Triazaspiro[5.5]undecan-5-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a spirocyclic framework, which is known for imparting rigidity and stability to molecules, making it an attractive scaffold for drug design and other applications.
Mechanism of Action
Target of Action
The primary target of 1,4,9-Triazaspiro[5.5]undecan-5-one is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
this compound interacts with its targets by inhibiting the METTL3/METTL14 protein complex . This results in a reduction of the m6A/A level of polyadenylated RNA .
Biochemical Pathways
The compound affects the m6A regulation pathway. The dynamic and reversible nature of m6A is regulated by three types of proteins called “writers”, “readers”, and “erasers”. The METTL3/METTL14 protein complex, which this compound inhibits, is a key player in this pathway .
Pharmacokinetics
The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Physicochemical characteristics were taken into account during the optimization of the compound, which has resulted in a 1400-fold potency improvement .
Result of Action
The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines .
Biochemical Analysis
Biochemical Properties
1,4,9-Triazaspiro[5.5]undecan-5-one interacts with the METTL3/METTL14 protein complex, part of the m6A regulation machinery . This interaction influences the methylation of RNA, a process that plays a crucial role in gene expression regulation .
Cellular Effects
In cellular context, this compound shows target engagement and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This indicates that it can influence cell function by modulating gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the METTL3/METTL14 protein complex and inhibiting its function . This results in a decrease in the level of m6A in RNA, leading to changes in gene expression .
Metabolic Pathways
Given its interaction with the METTL3/METTL14 protein complex, it may influence pathways related to RNA methylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Triazaspiro[5.5]undecan-5-one typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the reaction of a piperidine derivative with a pyridine derivative under specific conditions to form the spirocyclic structure. For example, a general procedure might involve the use of chloropyrimidine derivatives in a nucleophilic aromatic substitution (SNAr) reaction, followed by chromatographic purification .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
1,4,9-Triazaspiro[5.5]undecan-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups, onto the spirocyclic framework.
Scientific Research Applications
1,4,9-Triazaspiro[5.5]undecan-5-one has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4,9-Triazaspiro[5.5]undecan-5-one include other spirocyclic compounds with different heteroatoms or ring sizes. Examples include:
- 1,4-Diazaspiro[5.5]undecan-3-one
- 1,4,8-Triazaspiro[4.5]decane
- 1,3,8-Triazaspiro[4.5]decane
Uniqueness
This compound is unique due to its specific ring size and the presence of three nitrogen atoms within the spirocyclic framework. This structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
1,4,9-triazaspiro[5.5]undecan-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c12-7-8(11-6-5-10-7)1-3-9-4-2-8/h9,11H,1-6H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDMTSGOYLFAAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.